molecular formula C15H17ClN2O B8093820 3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride CAS No. 87399-14-2

3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride

Cat. No.: B8093820
CAS No.: 87399-14-2
M. Wt: 276.76 g/mol
InChI Key: QFSFSGZCPMULHV-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride is a chemical compound with a unique structure that includes a pyridinium ion core substituted with a carbamoyl group and a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride typically involves the reaction of 2,4,6-trimethylphenylpyridine with a carbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl group. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the carbamoyl group or the trimethylphenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium chloride: Similar structure but with a carboxybenzyl group instead of a trimethylphenyl group.

    3-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium chloride: Contains a dinitrophenyl group, which significantly alters its chemical properties.

Uniqueness

3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)pyridin-1-ium-3-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c1-10-7-11(2)14(12(3)8-10)17-6-4-5-13(9-17)15(16)18;/h4-9H,1-3H3,(H-,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSFSGZCPMULHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CC=CC(=C2)C(=O)N)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90832473
Record name 3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90832473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87399-14-2
Record name 3-Carbamoyl-1-(2,4,6-trimethylphenyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90832473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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